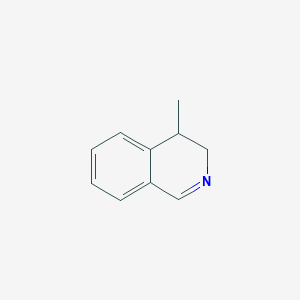

4-Methyl-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

86457-01-4 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

4-methyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C10H11N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,7-8H,6H2,1H3 |

InChI Key |

WYKKMLDQCFENNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=CC2=CC=CC=C12 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dihydroisoquinolines and Their Derivatives

Classical Approaches in 3,4-Dihydroisoquinoline (B110456) Synthesis

The foundational methods for synthesizing the 3,4-dihydroisoquinoline core have long been dominated by powerful cyclization reactions that are still widely used today.

Bischler-Napieralski Reaction and its Mechanistic Variants

The Bischler-Napieralski reaction stands as a cornerstone in the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgorganicreactions.orgnrochemistry.com Discovered in 1893 by August Bischler and Bernard Napieralski, this intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.org The reaction is typically carried out under refluxing acidic conditions with a dehydrating agent. nrochemistry.comwikipedia.org

Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and anhydrous zinc chloride (ZnCl₂). organic-chemistry.orgnrochemistry.com The choice of reagent can be critical, especially for substrates lacking electron-donating groups on the benzene (B151609) ring, where a mixture of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org

The mechanism of the Bischler-Napieralski reaction has been the subject of considerable study, with two primary pathways proposed. nrochemistry.comwikipedia.org

Mechanism I proceeds through a dichlorophosphoryl imine-ester intermediate. wikipedia.org

Mechanism II involves the formation of a nitrilium ion intermediate. wikipedia.org

The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org A significant side reaction to consider is the retro-Ritter reaction, which can lead to the formation of styrenes, providing evidence for the existence of nitrilium salt intermediates. organic-chemistry.org To mitigate this, the corresponding nitrile can be used as a solvent to shift the equilibrium, or a modified procedure using oxalyl chloride can be employed to form an N-acyliminium intermediate. organic-chemistry.org

Recent advancements have explored microwave-assisted Bischler-Napieralski reactions to create libraries of substituted isoquinolines. organic-chemistry.org Additionally, a method utilizing trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) has been developed for a tandem annulation from phenylethanols and nitriles, proceeding through a stable phenonium ion intermediate. nih.gov

Related Cyclization Reactions and Their Applications

Beyond the Bischler-Napieralski reaction, other classical cyclization methods are instrumental in the synthesis of dihydroisoquinolines.

The Pictet-Spengler reaction , discovered in 1911, is another key method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is considered a special case of the Mannich reaction. wikipedia.org While highly effective for electron-rich aromatic rings like indoles, the synthesis of tetrahydroisoquinolines from phenethylamines generally requires harsher conditions, such as refluxing with strong acids. wikipedia.org The mechanism involves the formation of an iminium ion which then undergoes electrophilic attack on the aromatic ring. youtube.com

The Pictet-Gams reaction is a variation that yields an isoquinoline (B145761) directly, eliminating the need for a subsequent dehydrogenation step. organicreactions.org

More recently, multi-component reactions have been developed. For instance, a one-pot synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines has been achieved through the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and nitriles. researchgate.net Another approach involves the Castagnoli-Cushman reaction of 3,4-dihydroisoquinolines with various anhydrides to produce tricyclic fused systems. nih.gov

Modern and Advanced Synthetic Strategies

The demand for enantiomerically pure compounds has driven the development of sophisticated catalytic asymmetric methods for the synthesis of 4-Methyl-3,4-dihydroisoquinolines and its derivatives.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis aims to introduce chirality into the molecule in a controlled manner, leading to a specific enantiomer. This is crucial for the development of pharmacologically active compounds.

A prominent strategy for obtaining chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines involves the enantioselective reduction of the corresponding 1-substituted-3,4-dihydroisoquinolines, which are often prepared using the Bischler-Napieralski reaction. rsc.orgnih.gov Several methods have been developed for this enantioselective reduction: nih.govrsc.org

Chiral Hydride Reducing Agents: Reagents such as chiral sodium triacyloxyborohydrides have been successfully employed. rsc.org

Catalytic Hydrogenation: The use of a chiral catalyst for hydrogenation is a widely explored and effective method. rsc.orgnih.gov

Enzymatic Catalysis: Biocatalysts offer a green and highly selective alternative for the reduction. nih.govrsc.org

A notable example is the use of Noyori's asymmetric transfer hydrogenation in the synthesis of aporphine (B1220529) natural products, where a dihydroisoquinoline intermediate is reduced to the desired 1-substituted tetrahydroisoquinoline. rsc.org

Another powerful technique involves the use of a chiral auxiliary attached to the nitrogen atom of the dihydroisoquinoline. nih.govrsc.org This auxiliary directs the stereochemical outcome of a subsequent reduction by an achiral metallic hydride reducing agent. rsc.org For example, enantiopure tetrahydroisoquinolines have been synthesized using (1R,2S,5R)-(-) menthyl-(S)-p-toluene sulfinate (Andersen reagent) as a chiral auxiliary. rsc.org The N-p-tolyl sulfinyl phenylethylamine intermediate undergoes a Pictet-Spengler condensation with aldehydes to yield the desired tetrahydroisoquinoline derivatives. rsc.org

Catalytic Asymmetric Allylation

Catalytic asymmetric allylation has emerged as a powerful method for the stereoselective synthesis of 1-allyl-1,2,3,4-tetrahydroisoquinolines, which can be precursors to various isoquinoline alkaloids. nih.govacs.org This method typically involves the reaction of a 3,4-dihydroisoquinoline with an allylating agent in the presence of a chiral catalyst.

A notable example is the catalytic asymmetric allylation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) using allyltrimethoxysilane (B1265876) as the nucleophile. acs.org The reaction is catalyzed by a copper(I) complex with a chiral ligand, such as (S)-DTBM-SEGPHOS. acs.org This approach affords the corresponding chiral 1-allyltetrahydroisoquinoline derivatives in high yields and with excellent enantioselectivity. acs.org For instance, the use of 9 mol % of DTBM-SEGPHOS and 6 mol % of CuF2 resulted in a 97% chemical yield and 82% enantiomeric excess (ee). acs.org The resulting allyl adducts are versatile intermediates that can be further elaborated to access a range of isoquinoline alkaloids. nih.govacs.org

The catalytic asymmetric allylboration of cyclic imines, including 3,4-dihydroisoquinolines, with γ,γ-disubstituted allylboronic acids provides access to products with adjacent stereocenters in high yield and stereoselectivity. researchgate.net By switching the E/Z geometry of the allylboron species, a fully stereodivergent synthesis can be achieved, allowing for the prenylation of 3,4-dihydroisoquinolines. researchgate.net

Multi-Component Reactions (MCRs) for Dihydroisoquinoline Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 3,4-dihydroisoquinolines from simple starting materials in a single step. rsc.orgnih.gov These reactions are valuable for creating diverse molecular libraries for biological screening. rsc.org

One example of an MCR for the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines involves the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and nitriles. researchgate.net Another approach utilizes a three-component 1,3-dipolar cycloaddition of 3,4-dihydroisoquinolines, bromoacetates, and α,β-unsaturated pyrazole (B372694) amides, catalyzed by a chiral N,N'-dioxide-Y(OTf)3 complex, to produce hexahydropyrrolo-isoquinolines. nih.gov

Furthermore, a one-pot, four-component enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinoline analogs has been developed. rsc.org This cascade reaction, involving a Mannich–aza-Michael sequence, employs a synergistic catalytic system of a ruthenium complex with a chiral Brønsted acid. rsc.org

Tandem Annulation and Cyclodehydration Protocols

Tandem reactions that combine annulation and cyclodehydration steps provide a direct route to the 3,4-dihydroisoquinoline core. A notable method is the Bischler-Napieralski reaction, which involves the cyclodehydration of β-phenethylamides. researchgate.netorganicreactions.org

A modification of this reaction utilizes trifluoromethanesulfonic anhydride (Tf2O) to promote a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles. organic-chemistry.org This tandem annulation proceeds through the formation of a phenonium ion as a reactive intermediate. organic-chemistry.org The use of Tf2O in the presence of 2-chloropyridine (B119429) offers a mild and efficient method for the cyclodehydration of various amides to yield 3,4-dihydroisoquinolines and related β-carboline derivatives. nih.gov This method is compatible with a range of substrates, including those that are sensitive to harsher conditions. nih.govacs.org

Rhodium(III)-catalyzed tandem C-H-allylation/N-alkylation annulation has also been employed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This one-pot protocol proceeds under mild conditions with broad substrate scope. nih.gov

Directed Ortho-Lithiation Strategies

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings, enabling the synthesis of substituted 3,4-dihydroisoquinolines that might be difficult to access through other methods. mdpi.comdntb.gov.uawikipedia.org This technique relies on a directing metalating group (DMG) on the aromatic ring to guide a strong base, typically an alkyllithium, to deprotonate the adjacent ortho-position. wikipedia.orgsemanticscholar.org

A simple and effective synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been developed based on a directed ortho-lithiation reaction. mdpi.comdntb.gov.ua In this process, N-pivaloyl-3-fluorophenylethylamine is lithiated with butyllithium, and subsequent treatment with dimethylformamide (DMF) introduces a formyl group at the ortho-position. mdpi.com Acid-catalyzed cyclization of the resulting aldehyde, accompanied by the removal of the pivaloyl group, affords 8-fluoro-3,4-dihydroisoquinoline. mdpi.com This intermediate can then be subjected to further transformations to introduce substituents at various positions. mdpi.com

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers several advantages for chemical synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are challenging in batch processes. rsc.org While specific examples for the synthesis of 4-methyl-3,4-dihydroisoquinoline are not detailed in the provided context, the principles of continuous flow are applicable to many of the synthetic steps involved.

Flow chemistry can be particularly beneficial for photochemical and electrochemical reactions, as well as for processes that are highly exothermic or involve unstable intermediates. rsc.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities. rsc.org This technology is well-suited for the optimization and production of fine chemicals, including complex heterocyclic compounds like substituted 3,4-dihydroisoquinolines.

Precursor Design and Preparation for Substituted 3,4-Dihydroisoquinolines

The synthesis of substituted 3,4-dihydroisoquinolines, including this compound, critically depends on the rational design and efficient preparation of appropriate precursors. A common strategy involves the synthesis of β-phenylethylamines, which can then undergo cyclization reactions such as the Bischler-Napieralski or Pictet-Spengler reactions. rsc.orgresearchgate.netorganicreactions.org

For instance, in the synthesis of 1-substituted tetrahydroisoquinolines, N-acyl derivatives of β-phenylethylamine are cyclized in the presence of a dehydrating agent to form 3,4-dihydroisoquinolines, which are subsequently reduced. rsc.org The substituents on the final product are determined by the choice of the starting β-phenylethylamine and the acylating agent.

The preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones can be achieved through a three-step sequence involving cross-coupling, cyclization, and N-alkylation starting from 2-bromobenzoate (B1222928) precursors. researchgate.net Specifically, ethyl 2-bromobenzoates are coupled with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate to form (hetero)aryl-substituted 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamines. researchgate.net Subsequent base-mediated ring closure, deprotection, and N-alkylation yield the desired N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net

The synthesis of 8-fluoro-3,4-dihydroisoquinoline highlights the importance of precursor design for directed ortho-lithiation strategies. mdpi.com The N-pivaloyl group in N-pivaloyl-3-fluorophenylethylamine serves as a crucial directing group for the lithiation step. mdpi.com

Utilization of Phenylethanols and Nitriles

A notable method for synthesizing 3,4-dihydroisoquinolines involves a Bischler-Napieralski-type reaction that utilizes phenylethanols and nitriles as starting materials. organic-chemistry.org This approach, promoted by trifluoromethanesulfonic anhydride (Tf₂O), proceeds via a tandem annulation process. organic-chemistry.org A key feature of this reaction is the formation of a phenonium ion, which serves as a stable and reactive primary phenylethyl carbocation, facilitating the cyclization. organic-chemistry.org

Another strategy involves the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and various nitriles. researchgate.net This three-component synthesis provides a direct route to 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines. researchgate.net For instance, reactions with o- and p-xylenes produce 1-substituted 3,3,6,7- and 3,3,5,8-tetramethyl-3,4-dihydroisoquinolines in yields ranging from 40-60%. researchgate.net

Amide Precursors and Their Activation

The most classic and widely used method for synthesizing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclodehydration of β-phenethylamides. organicreactions.orgorganic-chemistry.org This reaction is typically conducted under acidic conditions with a dehydrating agent. wikipedia.org

Activation of Amide Precursors:

The choice of activating agent is crucial for the success and efficiency of the cyclization.

Traditional Reagents: Historically, strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or anhydrous zinc chloride (ZnCl₂) were used at high temperatures. organicreactions.orgorganic-chemistry.org However, these conditions often led to low yields. organicreactions.org For substrates lacking electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org

Modern, Milder Reagents: More recent advancements have introduced milder and more efficient methods for amide activation. A highly effective system involves the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like 2-chloropyridine. nih.gov This method allows for low-temperature amide activation followed by cyclodehydration upon warming, resulting in short reaction times and high yields. nih.gov For example, the cyclodehydration of N-phenethylbenzamide using Tf₂O and 2-chloropyridine affords the desired 3,4-dihydroisoquinoline in 95% yield. nih.gov

Specialized Reagents: To circumvent common side reactions, such as the retro-Ritter reaction which leads to styrene (B11656) formation, modified procedures have been developed. organic-chemistry.orgorganic-chemistry.org One such modification involves using oxalyl chloride with ferric chloride (FeCl₃) to convert the amide into an N-acyliminium intermediate, which is less prone to elimination. organic-chemistry.org

The table below summarizes various activating agents and their conditions for the Bischler-Napieralski reaction.

| Activating Agent/System | Substrate Example | Conditions | Yield | Reference |

| POCl₃, P₂O₅, ZnCl₂ | β-ethylamides of electron-rich arenes | High Temperature (e.g., refluxing toluene/xylene) | Generally Low to Moderate | organic-chemistry.org, organicreactions.org |

| Tf₂O, 2-chloropyridine | N-Phenethylbenzamide | Low Temperature → Warming | 95% | nih.gov |

| Oxalyl chloride, FeCl₃ | Amide Precursors | Refluxing MeOH-sulfuric acid (for deprotection) | Good | organic-chemistry.org |

Organometallic Reagents in Synthesis (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles used to introduce substituents at the C-1 position of the 3,4-dihydroisoquinoline ring system. mdpi.comwikipedia.orgwikipedia.org This reaction involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the C=N double bond (imine). mdpi.comwikipedia.org

A straightforward and widely applicable method involves treating a 3,4-dihydroisoquinoline with a Grignard or organolithium reagent. mdpi.com This approach is particularly useful for creating a library of 1-substituted tetrahydroisoquinolines, as the addition reaction is the key step. mdpi.com Research indicates that organolithium reagents are generally more reactive and afford faster reaction times, even under milder conditions, compared to their Grignard counterparts. mdpi.com

For example, 1-alkyl(aryl)-8-amino-1,2,3,4-tetrahydroisoquinolines can be synthesized in good yields by treating 8-(pyrrolidin-1-yl)-3,4-dihydroisoquinoline hydrochloride with various alkyl and phenyl lithium reagents. mdpi.com This demonstrates the utility of organolithium reagents in creating diverse substitution patterns on the isoquinoline scaffold. mdpi.com The general process involves the formation of the organometallic reagent from an alkyl or aryl halide and the corresponding metal (lithium or magnesium) in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

Natural Products and Analogues as Starting Materials (e.g., Myristicin)

Natural products serve as valuable starting materials for the synthesis of complex heterocyclic compounds. Myristicin (B1677595) (1-allyl-5-methoxy-3,4-methylenedioxybenzene), an allylbenzene (B44316) naturally found in the essential oil of nutmeg, can be used to synthesize dihydroisoquinoline derivatives. researchgate.netnih.govnih.gov

The synthesis employs a Ritter-type reaction where myristicin reacts with various nitriles in the presence of an acid. researchgate.net This heterocyclization process yields a mixture of regioisomeric dihydroisoquinoline derivatives: 7,8-dihydro- organicreactions.orgorganic-chemistry.orgdioxolo[4,5-g]isoquinolines and 6,7-dihydro organicreactions.orgorganic-chemistry.orgdioxolo[4,5-h]isoquinolines. researchgate.net The ratio of these products typically ranges from 3:1 to 5:1. researchgate.net This method provides a direct route from a readily available natural product to complex, substituted dihydroisoquinolines. researchgate.net The conversion of the allyl group of myristicin into other functional groups, such as a ketone, has also been explored as a pathway to functionalized phenylpropanones, which are themselves precursors for other syntheses. scispace.comsciencepublishinggroup.com

Optimization of Synthetic Pathways and Yield Enhancement

Significant efforts have been dedicated to optimizing the synthesis of 3,4-dihydroisoquinolines to improve yields, reduce reaction times, and enhance procedural efficiency.

Key optimization strategies include:

Milder Reaction Conditions: The initial Bischler-Napieralski reactions required harsh conditions and often resulted in low yields. organicreactions.org The development of milder condensing agents and lower reaction temperatures has substantially improved the efficiency of this cyclodehydration. organicreactions.orgresearchgate.net

Advanced Activating Agents: The use of modern reagents like trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine represents a major advancement, providing excellent yields (up to 95%) under mild conditions with short reaction times. nih.gov

Minimizing Side Reactions: Modifications to the Bischler-Napieralski protocol, such as the use of an N-acyliminium intermediate generated with oxalyl chloride, effectively prevent the formation of undesired by-products from retro-Ritter reactions. organic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction rates, allowing for the rapid production of substituted isoquinoline libraries from the corresponding dihydroisoquinolines. organic-chemistry.org

Catalyst and Solvent Choice: The reaction mechanism and product outcome can be influenced by the specific reagents used. For instance, in the Bischler-Napieralski reaction, treatment with POCl₃ can yield the "normal" product, whereas using P₂O₅ exclusively can lead to a mixture of isomers through cyclization at an alternative position on the phenyl ring. wikipedia.org

These optimizations have transformed the synthesis of 3,4-dihydroisoquinolines from a low-yielding classical reaction into a versatile and efficient methodology for generating a wide array of complex heterocyclic compounds.

Chemical Reactivity and Transformation Studies of 3,4 Dihydroisoquinolines

Derivatization and Functionalization Strategies

The functionalization of the 4-Methyl-3,4-dihydroisoquinoline ring is crucial for synthesizing a diverse array of derivatives. Strategies primarily target the carbon positions of the heterocyclic and benzene (B151609) rings, as well as the nitrogen atom.

The carbon framework of the this compound nucleus offers several sites for substitution, allowing for the introduction of various functional groups.

C1 Position: The electrophilic carbon atom of the imine bond (C1) is the most common site for nucleophilic attack. A widely used method for introducing substituents at this position involves the reaction of the dihydroisoquinoline with organometallic reagents such as Grignard or organolithium reagents. nih.gov For instance, the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine, is a foundational method for preparing 1-substituted 3,4-dihydroisoquinolines. nih.govnih.govwikipedia.org The resulting 1-substituted intermediate can then be further modified. wikipedia.org The nature of the substituent at C1 can also direct subsequent reactions; for example, in microwave-assisted reactions with Meldrum's acid, the identity of the C1 substituent determines whether the final product is a polycyclic pyrimidinone or an oxazinanedione. acs.org

C3 Position: Substitution at the C3 position is less common and typically requires specific synthetic design from the outset. For example, methods have been developed for the synthesis of 3,3-dimethyl-3,4-dihydroisoquinolines through the cyclization of alkylbenzenes with isobutyraldehyde (B47883) and nitriles. researchgate.net These strategies could potentially be adapted for the synthesis of derivatives bearing a methyl group at C4 and other substituents at C3.

C4 Position: The synthesis of 4-substituted 3,4-dihydroisoquinolines can be achieved through specialized routes. One such approach involves the reaction of 2-(1-arylethenyl)benzonitriles with organolithium reagents, which can lead to 4-aryl-3,4-dihydroisoquinolines or, with subsequent treatment with electrophiles, 4,4-disubstituted derivatives. oup.com Another strategy involves the Castagnoli-Cushman reaction to produce 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid derivatives, which are valuable intermediates. nih.gov

C8 Position: Functionalization at the C8 position on the benzene ring can be accomplished through methods like directed ortho-lithiation. A reported synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) utilizes this strategy, starting from N-pivaloyl-3-fluorophenylethylamine. nih.gov This 8-fluoro intermediate is a versatile precursor for further transformations, such as fluorine-amine exchange to create 8-amino-3,4-dihydroisoquinolines, which are key for building 1,8-disubstituted tetrahydroisoquinoline derivatives. nih.gov

Table 1: Selected Functionalization Strategies for Dihydroisoquinoline Carbon Positions

| Position | Reaction Type | Reagents/Method | Resulting Structure |

|---|---|---|---|

| C1 | Nucleophilic Addition | Organolithium or Grignard Reagents | 1-Alkyl/Aryl-dihydroisoquinoline nih.gov |

| C1 | Cyclization | Bischler-Napieralski Reaction | 1-Substituted-dihydroisoquinoline nih.govnih.govwikipedia.org |

| C4 | Cyclization/Substitution | Reaction of 2-(1-arylethenyl)benzonitriles with Organolithiums | 4-Aryl or 4,4-Disubstituted-dihydroisoquinoline oup.com |

| C8 | Directed Lithiation | ortho-Lithiation followed by electrophilic quench | 8-Substituted-dihydroisoquinoline nih.gov |

The nitrogen atom in the this compound ring is a key site for modifications that can alter the molecule's properties and reactivity.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. It can be acylated to form N-acyl derivatives. In modified Bischler-Napieralski procedures, the conversion of an amide to an N-acyliminium intermediate is a key step. organic-chemistry.org Another example includes the synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues by treating the corresponding isothiocyanate derivatives under basic conditions. nih.govacs.org Furthermore, the nitrogen atom can be functionalized with a chiral auxiliary, which can direct the stereochemical outcome of subsequent reactions, such as the reduction of the imine bond to produce chiral tetrahydroisoquinolines. nih.govnih.gov

Oxidation and Reduction Reactions of the Dihydroisoquinoline Ring

The partially saturated nature of the this compound ring allows for both oxidation to a fully aromatic system and reduction to a fully saturated system.

3,4-Dihydroisoquinolines can be oxidized to their corresponding fully aromatic isoquinoline (B145761) analogues. organic-chemistry.org This dehydrogenation can be achieved using various oxidizing agents. A common method involves the use of a palladium catalyst to facilitate the removal of hydrogen and form the stable aromatic ring system. wikipedia.org

The reduction of the imine bond in 3,4-dihydroisoquinolines is a fundamental transformation that yields 1,2,3,4-tetrahydroisoquinolines (THIQs), a scaffold present in many biologically active alkaloids. nih.govrsc.org This reduction is readily accomplished using standard reducing agents.

Achiral Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride are commonly employed for this conversion. rsc.org Catalytic hydrogenation is another effective method. rsc.org

Enantioselective Reduction: Creating chiral THIQs with high enantiomeric excess is of significant interest. nih.govnih.gov This can be achieved through several stereoselective approaches, including asymmetric hydrogenation using chiral catalysts (e.g., Noyori's Ru-catalyzed transfer hydrogenation), the use of chiral hydride reducing agents, or by attaching a chiral auxiliary to the nitrogen atom prior to reduction with an achiral hydride. nih.govcfplus.cz

Table 2: Common Reduction Methods for the Dihydroisoquinoline Ring

| Reagent/Method | Product Type | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Racemic 1,2,3,4-Tetrahydroisoquinoline (B50084) | rsc.org |

| Catalytic Hydrogenation | Racemic 1,2,3,4-Tetrahydroisoquinoline | rsc.org |

| Asymmetric Transfer Hydrogenation (e.g., Noyori Catalyst) | Chiral 1,2,3,4-Tetrahydroisoquinoline | cfplus.cz |

| Chiral Hydride Agents | Chiral 1,2,3,4-Tetrahydroisoquinoline | nih.govnih.gov |

Nucleophilic and Electrophilic Reactions of the Imine Moiety

The imine (C=N) moiety is the most reactive functional group within the this compound structure, capable of reacting with both nucleophiles and electrophiles.

Electrophilicity at C1: The C1 carbon of the imine is electrophilic and is the primary target for nucleophiles. As discussed in section 3.1.1, this reactivity is widely exploited for the synthesis of C1-substituted derivatives using organometallic reagents. nih.gov The electrophilicity of the imine can be further enhanced by protonation of the nitrogen atom under acidic conditions. nih.gov

Nucleophilicity at Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic. nih.gov It can react with various electrophiles. For example, its reaction with acylating agents to form N-acyliminium ions is a key step in the Bischler-Napieralski reaction. organic-chemistry.org The reaction with Meldrum's acid is another example where the dihydroisoquinoline acts as a nitrogen-centered nucleophile in the initial step of the reaction cascade. acs.org

Ring-Opening and Ring-Closure Reactions

Ring-opening reactions of the 3,4-dihydroisoquinoline (B110456) nucleus are less common than reactions that maintain the ring system. However, certain conditions can lead to the cleavage of the heterocyclic ring. For instance, some ring-opening reactions have been observed in the thiophene (B33073) series, such as the reaction between 3,4-dinitrothiophene and secondary amines, which could theoretically be applied to nitrogen-containing heterocycles. researchgate.net More relevant to the isoquinoline framework are sequential ring-opening and ring-closing reactions that can be used to convert pyridine (B92270) rings into substituted anilines, a strategy that highlights the potential for manipulating the heterocyclic core. nih.gov

Conversely, ring-closure or cyclization reactions are fundamental to the synthesis of the 3,4-dihydroisoquinoline scaffold itself and for building upon it. The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the cyclization of N-acyl-β-phenylethylamines. researchgate.net More contemporary methods involve transition metal-catalyzed C-H activation and subsequent electrocyclization. nih.gov For instance, rhodium(III)-catalyzed [4+2] cycloaddition of feedstock gases through C-H activation can produce 3,4-dihydroisoquinolones. organic-chemistry.org Similarly, cobalt(III) complexes have been used for the asymmetric synthesis of dihydroisoquinolones from N-chlorobenzamides and a variety of alkenes. researchgate.net

The introduction of a substituent at the 4-position, such as a methyl group, can be achieved through various synthetic routes, including those that construct the ring system with the desired substitution pattern already in place.

Formation of Fused Polyheterocyclic Systems

A significant area of research involving 3,4-dihydroisoquinolines is their use as building blocks for the synthesis of fused polyheterocyclic systems. These reactions often exploit the nucleophilic character of the enamine tautomer of the dihydroisoquinoline.

One-step routes to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems can be achieved via the Castagnoli-Cushman protocol. acs.org For example, the reaction of 1-methyldihydroisoquinoline with various anhydrides can lead to the formation of benzo[a]quinolizidinone derivatives. acs.org While this example involves a 1-methyl substituted dihydroisoquinoline, the general reactivity pattern is informative for understanding the potential transformations of this compound.

Furthermore, microwave-assisted reactions of functionalized dihydroisoquinolines with Meldrum's acid can lead to the divergent synthesis of polycyclic pyrimidinones (B12756618) and oxazinanediones. acs.org The specific outcome of these reactions can be dependent on the nature of the substituent on the dihydroisoquinoline ring. acs.org Three-component 1,3-dipolar cycloaddition reactions of isatins and tetrahydroisoquinolines with nitrovinylindoles provide access to functionalized spirooxindoles, demonstrating another pathway to complex polycyclic structures. nih.gov

The table below summarizes representative reactions of 3,4-dihydroisoquinolines leading to fused polyheterocyclic systems.

| Reactants | Product Type | Reference |

| 1-Methyldihydroisoquinoline and thiodiacetic anhydride (B1165640) | trans-2-Thiabenzo[a]quinolizidinone | acs.org |

| 1-Methyldihydroisoquinoline and glutaric/succinic/diglycolic anhydrides | Isoquinoline with exocyclic double bond | acs.org |

| Functionalized dihydroisoquinolines and Meldrum's acid | Polycyclic pyrimidinones or oxazinanediones | acs.org |

| Isatins, tetrahydroisoquinolines, and (E)-3-(2-nitrovinyl)-indoles | Fused spirooxindoles | nih.gov |

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the chemical transformations of 3,4-dihydroisoquinolines is crucial for predicting reaction outcomes and designing new synthetic routes.

The cyclization reactions to form 3,4-dihydroisoquinolines, such as the Bischler-Napieralski reaction, proceed through an intramolecular electrophilic aromatic substitution, where an N-acyl derivative of a β-phenylethylamine cyclizes in the presence of a dehydrating agent. researchgate.net The resulting dihydroisoquinoline can then be reduced to a tetrahydroisoquinoline. researchgate.net

Rearrangement reactions can also occur under certain conditions. For example, the Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of a strong acid, and similar principles can apply to heterocyclic systems. wiley-vch.de Rearrangements are also a key feature of reactions like the Baeyer-Villiger oxidation, where an alkyl group migrates, and such transformations could potentially be applied to derivatives of this compound. wiley-vch.de

The formation of fused systems often involves a series of steps. For instance, the reaction of 1-alkyl-3,4-dihydroisoquinolines can proceed through the enamine tautomer, which acts as a C-nucleophile. acs.org The initial nucleophilic attack on an electrophile is followed by a ring-closing reaction. acs.org The stereoelectronic properties of substituents on the dihydroisoquinoline ring can dictate the reaction pathway, as seen in the divergent synthesis of pyrimidinones and oxazinanediones. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanisms and transition states of reactions involving 3,4-dihydroisoquinolines. For example, DFT calculations have been used to understand the divergence in the reaction of dihydroisoquinolines with Meldrum's acid, revealing that the stereoelectronic properties of the substituent at the C1 position influence the stability of shared intermediates and thus the final product. acs.org

Spectroscopic Characterization

The structural framework of this compound is definitively established through a combination of modern spectroscopic techniques. These methods provide a detailed picture of the molecular connectivity and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. While specific spectral data for this compound is not abundantly published, the expected chemical shifts can be inferred from data for closely related analogs such as 3-methyl-3,4-dihydroisoquinoline (B1143542) and the parent 3,4-dihydroisoquinoline. rsc.orgias.ac.in

In the ¹H NMR spectrum, the iminic proton at the C-1 position is expected to appear as a singlet in the downfield region, typically around 8.3 ppm. The aromatic protons on the benzene ring would present as a complex multiplet between 7.0 and 8.0 ppm. The proton at the chiral center, C-4, would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons at C-3 and the methyl group. The methyl protons at C-4 would appear as a doublet, and the methylene protons at C-3 would exhibit complex splitting patterns due to their diastereotopic nature and coupling to the C-4 proton.

The ¹³C NMR spectrum provides further confirmation of the structure. The iminic carbon (C-1) is expected to resonate significantly downfield, in the range of 158-160 ppm. rsc.org The carbons of the aromatic ring would appear in the typical aromatic region of 120-140 ppm. The chiral carbon, C-4, would be found in the aliphatic region, along with the C-3 methylene carbon and the methyl carbon, which would be the most upfield signal. In some cases, anomalous ¹H NMR spectra with significant line broadening have been observed for 3,4-dihydroisoquinolines, which has been attributed to potential slow equilibria in solution. ias.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | ~8.3 (s) | ~159 |

| Aromatic-H | 7.0-8.0 (m) | 120-140 |

| C-4-H | Multiplet | Aliphatic region |

| C-3-H₂ | Multiplet | Aliphatic region |

| C-4-CH₃ | Doublet | ~20 |

Note: These are predicted values based on related compounds and general NMR principles.

Mass Spectrometry (MS, ESI)

Mass spectrometry (MS), particularly with electrospray ionization (ESI), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The ESI-MS spectrum in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺.

The fragmentation of isoquinoline alkaloids is well-studied and provides a roadmap for predicting the breakdown of this compound under MS/MS conditions. nih.gov Characteristic fragmentation pathways for isoquinoline alkaloids include the loss of substituents from the nitrogen atom and retro-Diels-Alder reactions. For this compound, key fragment ions could arise from the loss of the methyl group at the C-4 position or cleavage of the dihydroisoquinoline ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands. A key feature would be the C=N stretching vibration of the imine group, which is expected in the region of 1650-1550 cm⁻¹.

Other significant absorptions would include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic C-H stretching of the methyl and methylene groups (below 3000 cm⁻¹). C-H bending vibrations for the aromatic and aliphatic portions of the molecule would also be present in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Mechanistic Insights

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable for investigating the electronic transitions within the molecule and can provide mechanistic insights into reactions. scispace.comijprajournal.com The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the aromatic system and the n-π* transition of the imine group.

Studies on related 3,4-dihydroisoquinolines have shown that their UV absorption and fluorescence properties can be highly dependent on the pH of the solution. scispace.com For instance, derivatives with a hydroxyl group on the aromatic ring can exist in a quinoidal tautomeric form at higher pH, leading to a bathochromic shift (a shift to longer wavelength) in the absorption spectrum and an increase in fluorescence intensity. scispace.com These pH-dependent spectral changes can be exploited to study reaction mechanisms involving protonation or deprotonation steps.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes. mdpi.comnih.gov

In a research setting, column chromatography using silica (B1680970) gel is a standard method for isolating the compound from a reaction mixture. mdpi.com The progress of the separation can be monitored by thin-layer chromatography (TLC). For analytical purposes, GC with a flame ionization detector (FID) can provide quantitative information about the purity of the sample. HPLC, with its wide variety of stationary and mobile phases, offers a versatile platform for both analytical and preparative separations of this compound and its potential isomers or byproducts.

Chiroptical Methods for Enantiomeric Purity Determination (if applicable)

The presence of a methyl group at the C-4 position renders this compound a chiral molecule, existing as a pair of enantiomers. Therefore, chiroptical methods are essential for determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based chiral columns have shown good performance in the separation of related isoquinoline derivatives. researchgate.net

Circular Dichroism (CD) spectroscopy is another important chiroptical technique. rsc.orgnih.govnih.gov It measures the differential absorption of left- and right-circularly polarized light. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. By comparing the experimental CD spectrum to that of a standard of known enantiomeric purity, the enantiomeric excess (ee) of a sample can be determined.

Applications in Medicinal Chemistry and Drug Discovery

While specific applications for 4-Methyl-3,4-dihydroisoquinoline are not extensively documented in the reviewed literature, the broader class of 4-substituted-3,4-dihydroisoquinolines has been explored for various therapeutic purposes. The introduction of a methyl group at the C-4 position can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.

Derivatives of 3,4-dihydroisoquinoline (B110456) have been investigated for a range of biological activities, including:

Antitumor agents: The dihydroisoquinoline scaffold has been used to design tubulin polymerization inhibitors. nih.gov

Enzyme inhibitors: Substituted dihydroisoquinolines have shown potential as urease inhibitors. nih.gov

Neurological agents: The related tetrahydroisoquinoline scaffold is a well-known component of compounds targeting the central nervous system. rsc.orgnih.gov

The 4-methyl substituent could serve to probe the steric tolerance of a binding site and potentially enhance metabolic stability. Further research is required to elucidate the specific biological profile of this compound and its potential as a lead compound in drug discovery.

Computational Chemistry and Molecular Modeling in Dihydroisoquinoline Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between a ligand, like a 4-Methyl-3,4-dihydroisoquinoline derivative, and its biological target.

Research on various dihydroisoquinoline derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking simulations have been performed to explore the binding modes of dihydroisoquinoline derivatives with enzymes like leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov These studies have shown that specific derivatives can fit into the active site of LAP, forming crucial interactions such as hydrogen bonds and coordinating with metal ions like zinc, which are often essential for inhibitory activity. nih.gov In one study, a dihydroisoquinoline derivative was found to form hydrogen bonds with the Gly362 residue in the LAP active site. nih.gov

Similarly, molecular docking has been employed to investigate the potential of quinoline (B57606) and isoquinoline (B145761) derivatives as inhibitors of other key enzymes, such as HIV reverse transcriptase. nih.gov These studies reveal the specific amino acid residues within the binding pocket that the ligands interact with, providing a basis for understanding their inhibitory mechanism and for designing more potent inhibitors. For example, some quinoline derivatives have shown high binding affinity to the HIV reverse transcriptase protein, with docking scores indicating strong potential for inhibition. nih.gov

The binding energies and interaction types for a series of angular-substituted researchgate.netorganic-chemistry.orgthiazino[3,4-a]isoquinolines with the DPP-IV enzyme have also been analyzed using molecular docking, highlighting the importance of the core heterocyclic structure in binding. mdpi.com

Table 1: Examples of Molecular Docking Studies on Dihydroisoquinoline-Related Scaffolds

| Compound Scaffold | Target Protein | Key Interactions Observed | Reference |

| Dihydroisoquinoline derivative | Leucine Aminopeptidase (LAP) | Hydrogen bonding with Gly362, coordination with zinc ions | nih.gov |

| Quinoline derivatives | HIV Reverse Transcriptase | Good binding interactions within the active domain | nih.gov |

| researchgate.netorganic-chemistry.orgThiazino[3,4-a]isoquinolines | Dipeptidyl peptidase-IV (DPP-IV) | Analysis of binding energies and interaction modes | mdpi.com |

This table is interactive. You can sort and filter the data.

In Silico Prediction of Biological Activities (e.g., PASS Analysis)

In silico tools for predicting the biological activity of chemical compounds are crucial in the early stages of drug discovery. One such tool is the Prediction of Activity Spectra for Substances (PASS) program. bmc-rm.org PASS analysis predicts a wide range of biological activities, including pharmacological effects and mechanisms of action, based on the structural formula of a compound. bmc-rm.org This prediction is based on structure-activity relationships derived from a large training set of known bioactive compounds. bmc-rm.org

For novel dihydroisoquinoline derivatives, PASS analysis can be used to forecast their potential therapeutic applications and to identify possible off-target effects or toxicity. The program provides probabilities for a compound being active (Pa) or inactive (Pi) for a multitude of biological activities. researchgate.net This allows researchers to prioritize which compounds to synthesize and test experimentally, saving time and resources. bmc-rm.org The application of PASS and similar in silico tools has been demonstrated for various heterocyclic compounds, aiding in the identification of potential antimicrobial and antifungal agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds. mdpi.com

For dihydroisoquinoline and its analogs, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for biological activity. researchgate.netdocumentsdelivered.com These models provide detailed insights into how steric, electrostatic, and other physicochemical properties of the molecules influence their interaction with a biological target. researchgate.netdocumentsdelivered.com

QSAR models have been successfully developed for various quinoline and isoquinoline derivatives, for example, as inhibitors of leucine aminopeptidase and p-glycoprotein. researchgate.netnih.gov These models can guide the design of new derivatives with enhanced potency by identifying which parts of the molecule to modify. researchgate.netnih.gov The statistical robustness of a QSAR model is crucial and is assessed through various validation metrics. nih.gov

Table 2: Key Parameters in QSAR Modeling

| Parameter | Description |

| pIC50 | The negative logarithm of the half-maximal inhibitory concentration, often used as the dependent variable representing biological activity. |

| Molecular Descriptors | Numerical values that characterize the chemical structure, such as steric, electronic, and hydrophobic properties. |

| r² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. |

| q² (Cross-validated r²) | A measure of the predictive power of the model, determined through cross-validation techniques like leave-one-out. |

This table is interactive. You can sort and filter the data.

Theoretical Studies of Reaction Mechanisms and Energetics

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms and energetics of chemical reactions. For the synthesis of this compound, these studies can elucidate the reaction pathways, identify key intermediates, and determine the energy barriers associated with the process.

A primary route to 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide. organic-chemistry.orgwikipedia.org DFT studies can model this reaction to understand the role of the condensing agent and the electronic effects of substituents on the aromatic ring. researchgate.net The mechanism is believed to proceed through a nitrilium ion intermediate. wikipedia.org

A critical aspect of studying reaction mechanisms is the characterization of transition states, which are the highest energy points along the reaction coordinate. DFT calculations can determine the geometry and energy of these transition states, providing the activation energy of the reaction. youtube.com For the Bischler-Napieralski synthesis of a this compound, theoretical calculations can map out the energy profile of the cyclization step, revealing the structure of the transition state leading to the formation of the new heterocyclic ring. researchgate.netresearchgate.net Understanding these parameters is crucial for optimizing reaction conditions to improve yields and selectivity. rsc.org

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For the this compound ring system, the dihydro nature of the heterocyclic ring allows for a degree of flexibility. Molecular mechanics and DFT calculations can be used to explore the conformational landscape of this molecule. nih.gov These studies can determine the preferred puckering of the dihydroisoquinoline ring and the orientation of the methyl group at the 4-position. Such conformational preferences can influence how the molecule fits into a receptor's binding site. nih.gov

Geometry Optimization of Molecular Structures

A fundamental step in any computational study is the geometry optimization of the molecular structure. stackexchange.com This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. stackexchange.comyoutube.com For this compound, DFT methods, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are used to obtain an accurate, low-energy three-dimensional structure. nih.govyoutube.com An optimized geometry is the starting point for all other computational analyses, including frequency calculations, molecular docking, and QSAR studies. nih.govnih.gov The accuracy of the optimized geometry is paramount, as it directly impacts the reliability of all subsequent computational predictions. youtube.comnih.gov

Biological Activity and Mechanistic Investigations of 3,4 Dihydroisoquinolines and Their Derivatives

Enzyme Inhibition Studies

The unique structural scaffold of 3,4-dihydroisoquinoline (B110456) has served as a foundation for the development of various enzyme inhibitors. Researchers have synthesized and evaluated numerous derivatives, leading to the discovery of potent and selective inhibitors for several key enzymes.

Urease Inhibition and Binding Profiles

A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their ability to inhibit urease. In these studies, the entire library of 22 synthesized compounds demonstrated active inhibition against the urease enzyme, with IC₅₀ values ranging from 11.2 ± 0.81 to 56.7 ± 0.76 μM. nih.govnih.gov

Notably, several analogues showed more potent inhibition than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). nih.govnih.gov The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups on the aryl ring enhanced the inhibitory activity. nih.govnih.gov For instance, compound 2 , with two methyl groups, was the most potent, while the p-methoxy-substituted compound 4 also exhibited excellent activity. nih.gov Molecular docking studies suggest that these compounds interact with the enzyme through hydrogen bonding, hydrophobic interactions, and π-anion interactions. nih.gov

Table 1: Urease Inhibitory Activity of Selected N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

| Compound | Substitution | IC₅₀ (μM) |

|---|---|---|

| 1 | 4-methylphenyl | 20.4 ± 0.22 |

| 2 | 2,4-dimethylphenyl | 11.2 ± 0.81 |

| 3 | 2-methoxyphenyl | 27.6 ± 0.62 |

| 4 | 4-methoxyphenyl | 15.5 ± 0.49 |

| 7 | 4-ethoxyphenyl | 18.5 ± 0.65 |

| Thiourea (Standard) | - | 21.7 ± 0.34 |

Catechol-O-methyltransferase (COMT) Inhibition Mechanisms

Certain 6,7-dihydroxy-3,4-dihydroisoquinolines, which are structurally related to dopamine (B1211576), have been identified as potent inhibitors of catechol-O-methyltransferase (COMT). mdpi.com This enzyme is a key target in the management of Parkinson's disease, as it metabolizes levodopa. frontiersin.orgyoutube.com

Three specific dihydroxy (catecholic) dihydroisoquinolines, including the 1-benzyl (DesDHP) and the 1-methyl (DSAL) analogs, were found to inhibit COMT activity from rat liver supernatant more effectively than the well-known inhibitor tropolone. mdpi.com The inhibition mechanism was determined to be uncompetitive with the substrate. A significant finding is that these compounds are considered "nonmethylatable" COMT inhibitors, meaning they are not substrates for the enzyme themselves. mdpi.com It is suggested that they exist as quinoidal tautomers, which resemble pyridones or tropolones rather than catechols, a characteristic supported by their fluorescence and ultraviolet spectra. mdpi.com

Inhibition of Bacterial DNA Gyrase and Topoisomerase

While research directly linking 4-Methyl-3,4-dihydroisoquinoline to DNA gyrase is limited, studies on related isoquinoline (B145761) structures have shown activity against topoisomerases. A series of 3,4-diarylisoquinolines (not dihydro-variants) were designed and synthesized to evaluate their topoisomerase (topo) inhibitory activity. nih.gov

The results showed that the inhibitory activity was dependent on the specific chemical structure. While 3,4-diarylisoquinolones were generally poor inhibitors of topoisomerase I and only moderate inhibitors of topoisomerase II, several 3,4-diarylisoquinolinamines demonstrated superior inhibitory activity against topoisomerase I. nih.gov Docking models support these findings, suggesting that the compounds interact with the DNA-topoisomerase complex through intercalation and/or hydrogen bonding. nih.gov These findings establish diaryl-substituted isoquinolines as a potential class of topoisomerase inhibitors. nih.gov

Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Inhibition

Leucine aminopeptidases (LAPs) are enzymes implicated in various pathological conditions, including cancer, making them a target for inhibitor development. nih.gov An in silico study was conducted to identify new potential leucine aminopeptidase inhibitors based on a 3,4-dihydroisoquinoline scaffold. nih.gov

Based on the knowledge that isoquinoline alkaloids can possess antiproliferative and LAP inhibitory activity, a virtual screening and design process was undertaken. nih.gov This computational methodology suggested that compounds featuring the 3,4-dihydroisoquinoline moiety were potentially active in inhibiting leucine aminopeptidase. nih.gov The study identified nine specific compounds with good predictive reliability and drug-likeness properties that could be candidates for future in vitro and in vivo investigations. nih.gov

Phosphodiesterase-4 (PDE-4) Inhibition

Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential inhibitors of Phosphodiesterase-4 (PDE4), an enzyme family targeted for treating inflammatory diseases like COPD. researchgate.netnih.govorganic-chemistry.org The development strategy was based on structure-based drug design and fragment identification. researchgate.netnih.gov

Table 2: PDE4B Inhibitory Activity of Selected 1-phenyl-3,4-dihydroisoquinoline Derivatives

| Compound | Description | PDE4B IC₅₀ (μM) |

|---|---|---|

| Compound 15 | Lead compound with high selectivity | Potent inhibition reported |

| Compound 28 | Derivative from a related study | 0.22 |

Note: Specific IC₅₀ for Compound 15 was not provided in the abstract, but it was identified as the most potent.

Dipeptidyl Peptidase IV (DPP IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a well-established target for the treatment of type 2 diabetes. nih.gov Research has explored heterocyclic systems incorporating the isoquinoline scaffold as potential DPP-IV inhibitors. Recent studies have focused on aryl-substituted pyrido[2,1-a]isoquinolines, which have shown high activity as DPP IV inhibitors. nih.gov

Building on this, a study investigated the sulfur-containing bioisosteres, specifically angular-substituted nih.govnih.govthiazino[3,4-a]isoquinolines. nih.gov These compounds were synthesized from 3,4-dihydroisoquinoline derivatives. nih.gov The study aimed to evaluate their DPP-IV inhibitory activity through in vitro assays and understand their binding modes using molecular docking. nih.gov The docking analysis showed that the compounds bind near important selectivity regions of the DPP-IV active site, forming hydrogen bonds and hydrophobic interactions. nih.gov These findings suggest that these complex heterocyclic structures derived from 3,4-dihydroisoquinolines are a promising starting point for further structural modifications to develop novel DPP-IV inhibitors. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation by removing acetyl groups from lysine (B10760008) residues of histones. youtube.comyoutube.com This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. youtube.comnih.gov The inhibition of HDACs is a recognized strategy in cancer therapy, as it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. nih.gov

Derivatives of the 3,4-dihydroisoquinoline scaffold have been investigated for their potential as HDAC inhibitors. Specifically, tetrahydroisoquinoline-based compounds have been identified as a promising scaffold for optimization. nih.gov Research has shown that the linkage position of N-hydroxyacrylamide to the tetrahydroisoquinoline ring influences inhibitory activity, with the 7-position being more favorable than the 6-position. nih.gov Further structure-activity relationship (SAR) studies revealed that compounds featuring a phenylpropyl group in the CAP region demonstrated significant inhibitory effects on HDAC1, 3, and 6. nih.gov One notable compound from this series, compound 82, exhibited potent inhibition of these HDACs and demonstrated strong anti-proliferative activity across various cancer cell lines, surpassing the reference compound vorinostat (B1683920) (SAHA). nih.gov Mechanistically, compound 82 was shown to increase the acetylation of histones H3 and H4, as well as tubulin, confirming its role as a pan-HDAC inhibitor. nih.gov

Additionally, 3,4-dihydro-2H-pyrimido[1,2-c] nih.govnih.govbenzothiazin-6-imine has been identified as a covalent inhibitor of HDAC8, a target for T-cell lymphoma and neuroblastoma. nih.gov This compound modifies cysteine residues within the HDAC8 active site. nih.gov

Table 1: Inhibitory Activity of Selected Tetrahydroisoquinoline Derivatives against HDACs

| Compound | Linkage Position | CAP Group | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |

| Compound 82 | 7 | Phenylpropyl | Data not specified | Data not specified | Data not specified |

| Vorinostat (SAHA) | - | - | Data not specified | Data not specified | Data not specified |

Data for specific IC₅₀ values for Compound 82 were not provided in the search results, but it was stated to have "excellent HDAC inhibition" superior to SAHA. nih.gov

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine. openmedicinalchemistryjournal.compatsnap.com D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and its levels in the brain are regulated by DAAO. openmedicinalchemistryjournal.compatsnap.com Given the implication of NMDA receptor dysfunction in conditions like schizophrenia, inhibiting DAAO to increase D-serine levels has become a therapeutic strategy. openmedicinalchemistryjournal.comnih.gov

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against DAAO. nih.govmdpi.com Several of these compounds demonstrated moderate inhibitory capabilities against this enzyme. nih.govmdpi.com The development of potent and selective DAAO inhibitors is an active area of research, with various heterocyclic scaffolds being explored. nih.govgoogle.com For instance, 4-hydroxypyridazin-3(2H)-one derivatives have been identified as novel and potent DAAO inhibitors. nih.gov

Table 2: DAAO Inhibitory Activity of 3,4-Dihydroisoquinoline-3-Carboxylic Acid Derivatives

| Compound | DAAO Inhibition |

| Series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives | Moderate |

Specific IC₅₀ values were not detailed in the provided search results. nih.govmdpi.com

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. nih.govnih.gov

Derivatives of 3,4-dihydroisoquinoline have been investigated for their ability to inhibit both AChE and BChE. nih.govmdpi.com A study on a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives showed that several compounds exhibited moderate inhibitory activity against both enzymes. nih.govmdpi.com While some compounds show dual inhibition, others can be selective. For example, in a different class of cholinesterase inhibitors, one compound showed a low micromolar IC₅₀ against AChE but no activity against BChE, while another was highly selective for BChE. rsc.org This highlights the potential for developing selective inhibitors from different chemical scaffolds. Although not dihydroisoquinolines, 3,4-dihydroquinazoline derivatives have also been shown to be potent inhibitors of BChE. nih.gov

Table 3: Cholinesterase Inhibitory Activity of 3,4-Dihydroisoquinoline-3-Carboxylic Acid Derivatives

| Compound | AChE Inhibition | BuChE Inhibition |

| Series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives | Moderate | Moderate |

Specific IC₅₀ values were not detailed in the provided search results. nih.govmdpi.com

Inhibition of Other Enzymes Involved in Biochemical Pathways

The 3,4-dihydroisoquinoline scaffold has demonstrated inhibitory activity against a range of other enzymes. For instance, N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been identified as potent inhibitors of urease, with some derivatives showing greater potency than the standard inhibitor thiourea. acs.org The structure-activity relationship of these compounds indicated that those with electron-donating groups had superior activity. acs.org

Furthermore, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed as inhibitors of poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2. nih.gov Some of these derivatives displayed potent, nanomolar inhibition of PARP1 and a degree of selectivity for PARP2. nih.gov

In the context of antibacterial research, some 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs have shown inhibitory properties against MurE synthetase, an essential enzyme in bacterial peptidoglycan biosynthesis, and DNA gyrase, which is involved in DNA topology. rsc.org Additionally, 1-methyl THIQ has been found to inhibit the MAO-dependent oxidation of dopamine. rsc.org Hybrid molecules incorporating a tetrahydroisoquinoline moiety with quercetin (B1663063) have also been synthesized and evaluated for their inhibitory effects on various enzymes, including Na⁺, K⁺-ATPase. mdpi.com

Receptor Binding and Modulation Research

GABA-A Receptor Binding and Functional Modulation

Research into the direct binding and functional modulation of this compound at GABA-A receptors is not extensively detailed in the provided search results. However, the broader class of tetrahydroisoquinolines has been noted for its diverse biological activities, including acting as ligands for central nervous system receptors. mdpi.com The functional interplay between different neurotransmitter systems is critical, and compounds that modulate one system may have indirect effects on others. For example, enhancing the function of GABAergic interneurons, which can be achieved through modulation of specific NMDA receptor subunits, is a therapeutic strategy for neuropsychiatric disorders. nih.gov

NMDA Receptor Potentiation and Subunit Selectivity (e.g., GluN2C/GluN2D)

The N-methyl-D-aspartate (NMDA) receptor is a key player in glutamatergic neurotransmission and synaptic plasticity. sci-hub.boxmdpi.com The development of subtype-selective modulators of the NMDA receptor is a significant area of research. A class of compounds based on a tetrahydroisoquinoline scaffold has been identified as positive allosteric modulators (PAMs) with selectivity for NMDA receptors containing the GluN2C and GluN2D subunits. nih.gov

One of the first such selective PAMs described was (+)-(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)-methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, known as (+)CIQ. nih.gov This compound showed strong selectivity for GluN2C/GluN2D-containing receptors over those containing GluN2A and GluN2B subunits. nih.gov While (+)CIQ was a valuable tool compound, its low potency and solubility prompted the development of second-generation modulators. nih.govnih.gov These newer compounds, which replaced the tetrahydroisoquinoline scaffold with a 6-5 heterocyclic ring system, exhibited improved potency and maximal potentiation at GluN2C and GluN2D-containing receptors. nih.gov

In contrast, other derivatives of the 1,2,3,4-tetrahydroisoquinoline structure have been evaluated as NMDA receptor antagonists, binding to the ion channel of the receptor complex. nih.gov For example, a series of 4-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines and quinolines were developed as potent and subtype-selective antagonists for the NR1/2B subunit. nih.govsci-hub.boxresearchgate.net

Table 4: NMDA Receptor Modulatory Activity of Dihydroisoquinoline Derivatives

| Compound | Mechanism of Action | Subunit Selectivity |

| (+)CIQ | Positive Allosteric Modulator (PAM) | GluN2C/GluN2D |

| 4-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines and -quinolines | Antagonist | NR1/2B |

Modulation of Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems. nih.gov There are five subtypes (M1-M5), which are involved in diverse physiological functions. nih.gov The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, while M2 and M4 receptors preferentially couple to Gi/o proteins. nih.gov

Derivatives of 3,4-dihydroisoquinoline have been investigated for their ability to modulate mAChRs. For instance, the compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) has been shown to potently affect calcium currents by modulating the function of mAChRs at a concentration of 50 μM in smooth muscle preparations. nih.gov This interaction suggests a potential mechanism by which these compounds can influence muscle contractility and other physiological processes regulated by cholinergic signaling. nih.gov The structural similarities between some 3,4-dihydroisoquinoline derivatives and known mAChR modulators like tiotropium (B1237716) and quinuclidinyl benzilate, which bind deep within the transmembrane core of the receptor, provide a basis for their interaction. nih.gov

Interactions with 5-Hydroxytryptamine (5-HT) Receptors (e.g., 5-HT2A, 5-HT2B)

Serotonin, or 5-hydroxytryptamine (5-HT), receptors are another major class of GPCRs that are targets for a wide range of therapeutics. The 5-HT2 subfamily, including 5-HT2A, 5-HT2B, and 5-HT2C receptors, are involved in various physiological and pathological processes.

The compound DIQ has also been found to interact with 5-HT receptors. nih.gov Immunohistochemical studies revealed that DIQ caused a 47% reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons of the myenteric plexus. nih.gov When co-administered with 5-HT, DIQ led to a significant inhibition of neuronal activity in smooth muscle tissues, further highlighting its modulatory effect on the serotonergic system. nih.gov The ability of certain compounds to act as antagonists at 5-HT2B receptors is of particular interest due to the role of this receptor in conditions like heart and lung fibrosis. nih.gov

Dopamine Receptor (D2/D3) Binding (for related endogenous compounds)

Dopamine receptors, particularly the D2 and D3 subtypes, are key targets in the treatment of neurological and psychiatric disorders. These D2-like receptors are coupled to Gi/o proteins and play a role in motor control, motivation, and reward. nih.govmdpi.com Endogenous compounds with a 1,2,3,4-tetrahydroisoquinoline structure, which can be formed from catecholamine condensation, are related to 3,4-dihydroisoquinolines and have been studied for their interaction with dopamine receptors. researchgate.net

Dopamine binds with the highest affinity to the D3 receptor among all dopamine receptor subtypes. nih.gov While direct binding data for this compound on D2/D3 receptors is not extensively detailed in the provided context, the study of related structures provides a framework for potential interactions. For example, derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as potential D2 receptor modulators. nih.gov These studies are crucial for understanding the potential neurological effects of this class of compounds.

Cellular and Biochemical Mechanism of Action Studies

Interference with Cell Cycle Progression and Apoptosis Induction in Cellular Models

The ability to interfere with the cell cycle and induce apoptosis (programmed cell death) is a hallmark of many anti-cancer agents. Several studies have investigated the effects of 3,4-dihydroisoquinoline derivatives on these fundamental cellular processes.

For example, certain compounds have been shown to arrest the cell cycle at specific phases, such as the S phase, by modulating the expression of key regulatory proteins like Cyclin D1, Cyclin A2, and p21. nih.gov The induction of apoptosis is often mediated through the activation of caspase cascades (e.g., caspase-9) and the regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. nih.gov In some cases, the induction of apoptosis by these compounds is linked to the generation of endoplasmic reticulum (ER) stress, as evidenced by the increased expression of proteins like GRP78 and ATF4. nih.gov Knockdown of specific proteins like nucleostemin in leukemia cell lines has also been shown to inhibit proliferation, arrest the cell cycle, and induce apoptosis through p53 and p21Waf1/Cip1 pathways. nih.gov

Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Inhibition of tubulin polymerization is a well-established mechanism for anti-cancer drugs.

A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been designed and synthesized as tubulin polymerization inhibitors. nih.gov Some of these compounds displayed cytotoxic activities against leukemia cell lines, and the most potent among them were confirmed to inhibit tubulin polymerization. nih.gov Molecular docking studies have suggested that these inhibitors can bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics. mdpi.com This interference with microtubule function ultimately leads to cell cycle arrest and apoptosis, providing a clear mechanism for their anti-proliferative effects.

Modulation of Smooth Muscle Contractile Activity

The ability of 3,4-dihydroisoquinoline derivatives to modulate smooth muscle contractility has been a significant area of investigation. This activity is particularly relevant for potential therapeutic applications in conditions involving smooth muscle spasms, such as irritable bowel syndrome.

Several 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated spasmolytic activity in isolated intestinal smooth muscle preparations. mdpi.com The compound DIQ, for example, was shown to reduce the strength of Ca2+-dependent contractions in smooth muscle, likely by affecting voltage-gated L-type Ca2+ channels. nih.gov The observed effects on both mAChRs and 5-HT receptors by DIQ also contribute to its modulation of smooth muscle function. nih.gov The mechanism of action for these compounds often involves influencing the electromechanical and pharmacomechanical coupling that governs smooth muscle contraction and relaxation. mdpi.com

Table of Studied 3,4-Dihydroisoquinoline Derivatives and Their Activities

| Compound/Derivative Class | Biological Target/Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) | mAChRs, 5-HT2A/2B Receptors, Smooth Muscle Contractility | Modulates mAChR and 5-HTR function; reduces Ca2+-dependent smooth muscle contraction. | nih.gov |

| 1,4-Disubstituted-3,4-dihydroisoquinolines | Tubulin Polymerization | Inhibit tubulin polymerization, leading to cytotoxic effects in cancer cells. | nih.gov |

| 1,3-Disubstituted 3,4-dihydroisoquinolines | Smooth Muscle Contractility | Exhibit spasmolytic activity on isolated intestinal smooth muscle. | mdpi.com |

| N-Aryl-3,4-dihydroisoquinoline carbothioamides | Urease Inhibition | Showed potent urease inhibitory activity. | acs.org |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) |

| Tiotropium |

| Quinuclidinyl benzilate |

| Serotonin (5-hydroxytryptamine, 5-HT) |

| Dopamine |

| Cyclin D1 |

| Cyclin A2 |

| p21 |

| Bax |

| Bcl-2 |

| Caspase-9 |

| GRP78 |

| ATF4 |

| Nucleostemin |

| p53 |

| p21Waf1/Cip1 |

| Tubulin |

Antioxidant and Free-Radical Scavenging Potential

The antioxidant properties of 3,4-dihydroisoquinoline derivatives have been a subject of significant research interest. These compounds have demonstrated the ability to scavenge various free radicals, suggesting their potential as therapeutic agents in conditions related to oxidative stress. nih.govmdpi.com